molecular formula C16H12Cl2O4 B1207847 Treloxinate CAS No. 30910-27-1

Treloxinate

Cat. No.: B1207847
CAS No.: 30910-27-1
M. Wt: 339.2 g/mol
InChI Key: BORQIQWYKSNHKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Treloxinate can be synthesized through a multi-step process involving the chlorination of benzoic acid derivatives followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and esterification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Treloxinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Treloxinate has a wide range of applications in scientific research, including:

Properties

CAS No.

30910-27-1

Molecular Formula

C16H12Cl2O4

Molecular Weight

339.2 g/mol

IUPAC Name

methyl 3,7-dichloro-5H-benzo[d][1,3]benzodioxocine-11-carboxylate

InChI

InChI=1S/C16H12Cl2O4/c1-20-15(19)16-21-13-4-2-11(17)7-9(13)6-10-8-12(18)3-5-14(10)22-16/h2-5,7-8,16H,6H2,1H3

InChI Key

BORQIQWYKSNHKN-UHFFFAOYSA-N

SMILES

COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl

Canonical SMILES

COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl

30910-27-1

Synonyms

methyl 2,10-dichloro-1(2H)-dibenzo(d,g)(1,3)dioxocin-6-carboxylate
treloxinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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